Carbamic acid--hexa-2,4-dien-1-ol (1/1)
Description
Carbamic acid--hexa-2,4-dien-1-ol (1/1) is a molecular complex or adduct formed between carbamic acid (NH₂COOH) and hexa-2,4-dien-1-ol (C₆H₁₀O). Carbamic acid is a simple amine carboxylic acid known for forming esters (e.g., tert-butyl carbamates) and salts, while hexa-2,4-dien-1-ol (sorbic alcohol) is an unsaturated dienol with applications in flavoring and synthesis .
Properties
CAS No. |
197075-23-3 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
carbamic acid;hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h2-5,7H,6H2,1H3;2H2,(H,3,4) |
InChI Key |
LZVFKGJVUBSDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCO.C(=O)(N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid–hexa-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 2,4-hexadien-1-ol reacts with maleic anhydride . This reaction typically requires moderate to high temperatures and may be conducted under pressure to enhance the yield .
Industrial Production Methods
In industrial settings, the production of carbamic acid–hexa-2,4-dien-1-ol often involves the catalytic hydrogenation of sorbic acid. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid–hexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Carbamic acid–hexa-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid–hexa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. These reactions are stereospecific and can lead to the formation of complex molecular architectures .
Comparison with Similar Compounds
Structural and Functional Analogues
Hexa-2,4-dien-1-ol (Sorbic Alcohol)
- CAS : 17102-64-6 (E,E-isomer) ; 111-28-4 (regulatory listing) .
- Structure: Conjugated dienol with trans-trans configuration.
- Properties : Used as a flavoring agent with regulated limits (e.g., 4 mg/kg in certain foods) . Exhibits lower toxicity compared to carbamic acid derivatives.
- Key Difference : The absence of a carbamic acid moiety reduces reactivity toward nucleophiles and amines, making it more stable in food applications.
Hexa-2,4-dienoic Acid (Sorbic Acid)
- CAS : 110-44-1 .
- Structure: Conjugated dienoic acid.
- Properties : Widely used as a preservative due to antimicrobial activity. Classified under GHS for general handling .
- Key Difference : The carboxylic acid group enhances solubility in aqueous systems compared to the alcohol or carbamate forms.
Carbamic Acid Esters (e.g., tert-Butyl Derivatives)
- Example CAS : 862700-39-8 (a tert-butyl carbamate ester) .
- Structure : Carbamic acid linked to protective groups (e.g., tert-butyl).
- Properties : Common in peptide synthesis; exhibit acute toxicity (oral, dermal) and irritancy .
- Key Difference : Esters are more stable than the parent carbamic acid or its adducts, enabling controlled release in synthetic pathways.
Homoallenic Alcohols (e.g., 5-Methyl-1-phenyl-3-tosylhexa-3,4-dien-1-ol)
- Source : Synthetic protocol for allenyl radical-mediated reactions .
- Structure : Features an allene (cumulene) system with tosyl and phenyl substituents.
- Properties : High reactivity in radical-mediated allenylation due to the allene moiety.
- Key Difference: The allene structure and substituents contrast with the conjugated dienol and carbamic acid in the target compound, leading to divergent synthetic applications.
Physicochemical and Toxicological Comparison
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